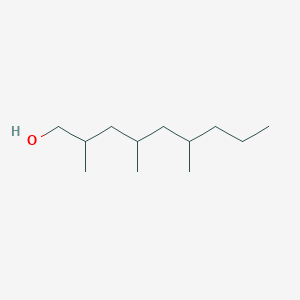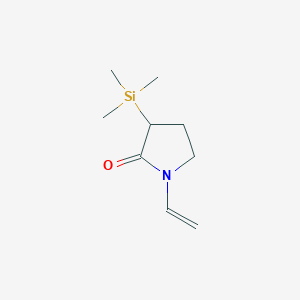
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is a chemical compound with the molecular formula C₉H₁₇NOSi It is a derivative of pyrrolidinone, where the nitrogen atom is bonded to an ethenyl group and the carbon atom at position 3 is bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- can be synthesized through the reaction of 2-pyrrolidinone with triethylamine and trimethylchlorosilane in benzene. The mixture is refluxed to yield the desired product . This method involves the formation of a silyl ether intermediate, which then undergoes further reaction to form the final compound.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- exerts its effects depends on its specific application. In organic synthesis, it acts as a silylating agent, protecting functional groups during reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler derivative without the ethenyl and trimethylsilyl groups.
1-Vinyl-2-pyrrolidinone: Similar structure but lacks the trimethylsilyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Similar but without the ethenyl group.
Uniqueness
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is unique due to the presence of both ethenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
82911-06-6 |
|---|---|
Molekularformel |
C9H17NOSi |
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
1-ethenyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NOSi/c1-5-10-7-6-8(9(10)11)12(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
VSAMXUISYAGPTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CCN(C1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


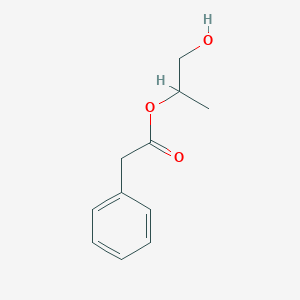
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
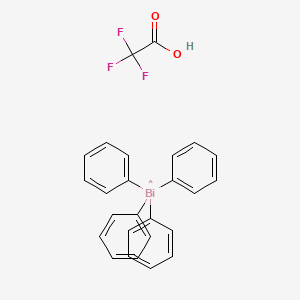
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
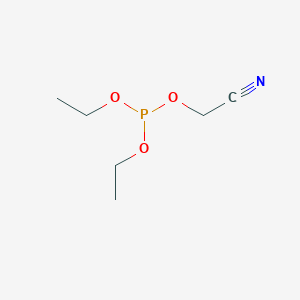
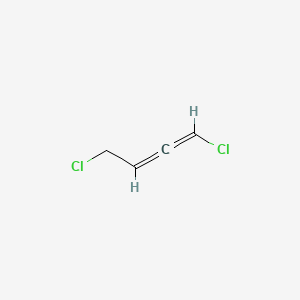
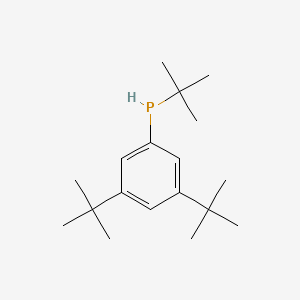
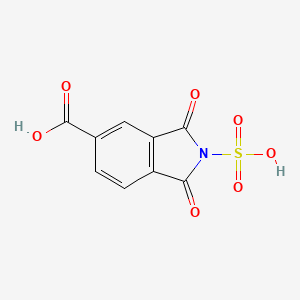
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
